[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix
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Overview
Description
[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix: is a synthetic peptide compound known for its potent antagonist activity at the human gonadotropin-releasing hormone (GnRH) receptor. This compound is a derivative of degarelix, a medication used in the treatment of prostate cancer by inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix involves multiple steps, including the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route typically starts with the preparation of the peptide backbone, followed by the sequential addition of the desired functional groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of complex peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions: [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions can occur at the urea moieties.
Substitution: Substitution reactions are common, especially at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, with modifications at the functional groups, leading to changes in its biological activity and pharmacokinetic properties .
Scientific Research Applications
Chemistry: In chemistry, [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix is used as a model compound for studying peptide synthesis and modification techniques .
Biology: In biological research, this compound is utilized to investigate the mechanisms of GnRH receptor antagonism and its effects on hormone regulation .
Medicine: Medically, this compound is explored for its potential in treating hormone-dependent conditions, such as prostate cancer .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for developing new GnRH receptor antagonists with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix involves binding to the GnRH receptor, thereby blocking the receptor’s interaction with its natural ligand, GnRH. This inhibition prevents the downstream signaling cascade that leads to the secretion of LH and FSH, ultimately reducing testosterone production . The molecular targets include the GnRH receptor and associated signaling pathways .
Comparison with Similar Compounds
Degarelix: The parent compound, used clinically for prostate cancer treatment.
[4Aph(CO-NH-(C2H4O)2-C2H5)5]degarelix: A derivative with different pegylation patterns.
[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix: Another derivative with dual modifications.
Uniqueness: [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix is unique due to its specific pegylation pattern, which enhances its solubility and stability, potentially leading to improved pharmacokinetic properties and therapeutic efficacy .
Properties
Molecular Formula |
C88H119ClN18O19 |
---|---|
Molecular Weight |
1768.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[3-[2-[2-[2-(methoxycarbamoylamino)ethoxy]ethoxy]ethoxy]propanoylamino]phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C88H119ClN18O19/c1-53(2)44-68(78(112)99-67(17-10-11-35-93-54(3)4)86(120)107-37-13-18-75(107)85(119)95-55(5)77(90)111)100-80(114)71(47-59-24-31-66(32-25-59)98-87(91)121)102-82(116)72(48-58-22-29-65(30-23-58)97-76(110)33-38-124-40-42-126-43-41-125-39-36-94-88(122)106-123-7)104-84(118)74(52-108)105-83(117)73(50-61-14-12-34-92-51-61)103-81(115)70(46-57-20-27-64(89)28-21-57)101-79(113)69(96-56(6)109)49-60-19-26-62-15-8-9-16-63(62)45-60/h8-9,12,14-16,19-32,34,45,51,53-55,67-75,93,108H,10-11,13,17-18,33,35-44,46-50,52H2,1-7H3,(H2,90,111)(H,95,119)(H,96,109)(H,97,110)(H,99,112)(H,100,114)(H,101,113)(H,102,116)(H,103,115)(H,104,118)(H,105,117)(H3,91,98,121)(H2,94,106,122)/t55-,67+,68+,69-,70-,71-,72+,73-,74+,75+/m1/s1 |
InChI Key |
UZNPTQUBATXHSV-POQOSWQFSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)CCOCCOCCOCCNC(=O)NOC)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)CCOCCOCCOCCNC(=O)NOC)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origin of Product |
United States |
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